molecular formula C9H9N3O B14261995 3-Aminomethylen-5-aminooxindole CAS No. 159212-54-1

3-Aminomethylen-5-aminooxindole

Cat. No.: B14261995
CAS No.: 159212-54-1
M. Wt: 175.19 g/mol
InChI Key: CSLZHLXPJAEHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminomethylen-5-aminooxindole is a versatile compound that belongs to the class of 3-substituted-3-aminooxindoles. These compounds are known for their presence in various natural products and biologically active molecules. The unique structure of this compound makes it an important scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethylen-5-aminooxindole typically involves the catalytic addition of nucleophiles to isatin imines. This process can be catalyzed by both metal catalysts and organocatalysts. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Aminomethylen-5-aminooxindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminomethylen-5-aminooxindole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Acts as a probe in biochemical assays to study enzyme activity.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3-Aminomethylen-5-aminooxindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of cellular pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminomethylen-5-aminooxindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and development .

Properties

CAS No.

159212-54-1

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-amino-3-methanimidoyl-1H-indol-2-ol

InChI

InChI=1S/C9H9N3O/c10-4-7-6-3-5(11)1-2-8(6)12-9(7)13/h1-4,10,12-13H,11H2

InChI Key

CSLZHLXPJAEHRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=C(N2)O)C=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.